molecular formula C10H14ClNO3 B1441679 3-Pyrrolidinylmethyl 2-furoate hydrochloride CAS No. 1220037-26-2

3-Pyrrolidinylmethyl 2-furoate hydrochloride

Cat. No.: B1441679
CAS No.: 1220037-26-2
M. Wt: 231.67 g/mol
InChI Key: RWKQNOAMDZFDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinylmethyl 2-furoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a furoate moiety, and is typically available in its hydrochloride salt form.

Biochemical Analysis

Cellular Effects

The effects of 3-Pyrrolidinylmethyl 2-furoate hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in the production of specific proteins. These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment, ultimately affecting cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl 2-furoate hydrochloride involves several steps, starting with the preparation of the pyrrolidine ring and the furoate moiety. One common method involves the reaction of pyrrolidine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 2-furoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the furoate moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinylmethyl 2-furoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furoate moiety may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

    2-Furoic acid: A compound with a furoate moiety, used in organic synthesis.

    Pyrrolidinylmethyl esters: Compounds with similar structures but different functional groups.

Uniqueness

3-Pyrrolidinylmethyl 2-furoate hydrochloride stands out due to its combined pyrrolidine and furoate structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-5-13-9)14-7-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKQNOAMDZFDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 6
3-Pyrrolidinylmethyl 2-furoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.